molecular formula C10H10F3NO2S B11758626 Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate

Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate

Cat. No.: B11758626
M. Wt: 265.25 g/mol
InChI Key: IIBXIFKYRKGPSW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate is an organic compound with the molecular formula C₁₀H₁₀F₃NO₂S. It is characterized by the presence of an ethyl ester group, an amino group, and a trifluoromethylsulfanyl group attached to a benzoate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

    Ethyl 3-amino-5-(methylsulfanyl) benzoate: Similar structure but with a methylsulfanyl group instead of a trifluoromethylsulfanyl group.

    Ethyl 3-amino-5-(chlorosulfanyl) benzoate: Contains a chlorosulfanyl group instead of a trifluoromethylsulfanyl group.

Uniqueness: Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are desired .

Biological Activity

Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl]benzoate is a compound of interest due to its potential biological activities attributed to the presence of both amino and trifluoromethyl sulfanyl functional groups. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. The inclusion of a trifluoromethyl sulfanyl moiety can enhance lipophilicity and bioactivity, making these compounds effective against various bacterial strains. For instance, a study indicated that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of ethyl 3-amino-5-[(trifluoromethyl)sulfanyl]benzoate has been explored through various in vitro assays. Compounds with trifluoromethyl substituents have shown increased potency in inhibiting cancer cell lines. In particular, the trifluoromethyl group has been associated with enhanced interactions with target proteins involved in cancer progression .

The mechanisms underlying the biological activities of ethyl 3-amino-5-[(trifluoromethyl)sulfanyl]benzoate are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cancer cell proliferation and survival.
  • Receptor Interaction : Binding studies suggest that the compound interacts with various receptors, potentially modulating signaling pathways critical for cell growth and apoptosis.
  • Hydrophobic Interactions : The trifluoromethyl group contributes to hydrophobic interactions that enhance binding affinity to biological targets .

Study on Antimicrobial Efficacy

A recent research study evaluated the antimicrobial efficacy of several derivatives similar to ethyl 3-amino-5-[(trifluoromethyl)sulfanyl]benzoate. The study found that compounds with a trifluoromethyl group exhibited significant activity against both Gram-positive and Gram-negative bacteria, demonstrating a clear structure-activity relationship (SAR) where increased lipophilicity correlated with enhanced antimicrobial activity .

Anticancer Mechanism Investigation

Another study focused on the anticancer mechanisms of similar compounds, revealing that those containing a trifluoromethyl group could effectively induce apoptosis in cancer cells through mitochondrial pathways. The presence of the amino group was also found to play a crucial role in enhancing cytotoxicity by facilitating cellular uptake .

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialMIC ≤ 0.06 μg/mL against Gram-positive bacteria
AnticancerInduces apoptosis via mitochondrial pathways
Enzyme InhibitionInhibits key enzymes involved in cancer progression

Properties

IUPAC Name

ethyl 3-amino-5-(trifluoromethylsulfanyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2S/c1-2-16-9(15)6-3-7(14)5-8(4-6)17-10(11,12)13/h3-5H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBXIFKYRKGPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)SC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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